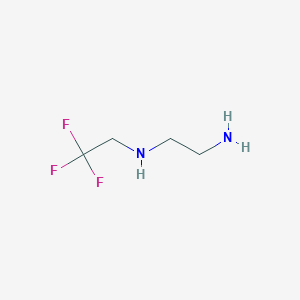
n-octylsulfenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-octylsulfenyl chloride is an organic compound with the molecular formula C8H17ClS It is a derivative of octane, where one hydrogen atom is replaced by a chlorosulfanyl group (-SCl)
Preparation Methods
Synthetic Routes and Reaction Conditions: n-octylsulfenyl chloride can be synthesized through the chlorosulfonation of octane. This involves the reaction of octane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: n-octylsulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of alkyl sulfides or sulfoxides.
Oxidation Reactions: Formation of sulfonyl chlorides or sulfonic acids.
Reduction Reactions: Formation of thiols or sulfides.
Scientific Research Applications
n-octylsulfenyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of n-octylsulfenyl chloride involves its interaction with specific molecular targets. The chlorosulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Comparison with Similar Compounds
1-Chlorooctane: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Octanesulfonyl chloride: Contains a sulfonyl chloride group instead of a chlorosulfanyl group, leading to different reactivity and applications.
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis, used for different types of chemical transformations compared to n-octylsulfenyl chloride.
Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
40390-87-2 |
|---|---|
Molecular Formula |
C8H17ClS |
Molecular Weight |
180.74 g/mol |
IUPAC Name |
octyl thiohypochlorite |
InChI |
InChI=1S/C8H17ClS/c1-2-3-4-5-6-7-8-10-9/h2-8H2,1H3 |
InChI Key |
IRRLOVWOYNENMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-3,4-Dihydro-2H-benzo[b][1,4]oxathiepin-3-amine](/img/structure/B8687744.png)





![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)

![2-methylene-4H-benzo[1,4]thiazin-3-one](/img/structure/B8687776.png)

![4-[2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B8687785.png)
